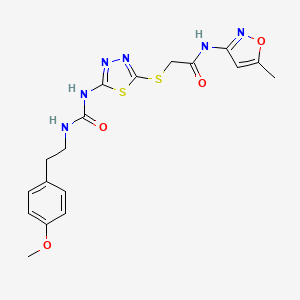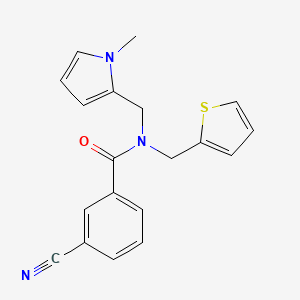![molecular formula C12H13N3O3 B2967873 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1779128-17-4](/img/structure/B2967873.png)
3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which includes 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, has been achieved through a copper-catalyzed approach . This method involves the use of various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides . The strategy afforded a series of glycohybrids with diverse stereochemistry .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tetrahydropyran ring attached to a pyrazolo[1,5-a]pyrimidine ring via a carbon atom. The carboxylic acid group is attached to the pyrazolo[1,5-a]pyrimidine ring.Chemical Reactions Analysis
The compound has been used in the synthesis of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . The reaction was facilitated by a microwave-assisted copper-catalyzed approach .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Heterocyclic Chemistry
One area of research involves the synthesis of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines and other heterocycles, through Combes-type reactions. These compounds, including structures similar to the specified chemical, are utilized in combinatorial chemistry for potential applications in drug discovery and development (Volochnyuk et al., 2010).
Medicinal Chemistry and Drug Design
Research in medicinal chemistry has led to the development of pyrazolo[1,5-a]pyrimidine derivatives with various biological activities. These compounds are synthesized through reactions involving amino heterocycles and have applications in creating new therapeutic agents (Filimonov et al., 2013).
Material Science and Crystal Engineering
The study of molecular solids and their hydrogen bonding patterns, including those with pyrazolo[1,5-a]pyrimidine structures, contributes to the understanding of supramolecular assemblies. These insights are crucial for designing materials with specific physical properties (Wang et al., 2014).
Heterocyclic Compound Synthesis
Innovations in the synthesis of polysubstituted 3-pyrazolidinones and related compounds, including pyrazolo[1,5-a]pyrimidine derivatives, have been reported. These methods provide access to novel compounds for further chemical and pharmacological studies (Grošelj & Svete, 2015).
Antimicrobial and Anticancer Studies
Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their antimicrobial and anticancer properties, indicating the potential of these compounds in therapeutic applications. The research aims to explore the structure-activity relationships and develop effective agents against various diseases (Rahmouni et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2 by fitting into its active site, establishing essential hydrogen bonding with Leu83 . This interaction inhibits the enzymatic activity of CDK2, thereby disrupting the normal progression of the cell cycle .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle control pathway. This disruption can lead to a halt in cell proliferation, particularly affecting the transition from the G1 phase to the S phase . The downstream effects of this disruption can include cell cycle arrest and apoptosis .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2 . It has been found to significantly inhibit the growth of cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116 . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Biochemische Analyse
Biochemical Properties
The 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid compound has been found to interact with various enzymes and proteins. For instance, it has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase . The compound exerts its effects by binding to the active site of CDK2, leading to inhibition of the enzyme .
Cellular Effects
In terms of cellular effects, this compound has been shown to significantly inhibit the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . Specifically, it binds to the active site of CDK2, leading to inhibition of the enzyme .
Temporal Effects in Laboratory Settings
It has been shown to exert significant alterations in cell cycle progression and induce apoptosis within HCT cells .
Eigenschaften
IUPAC Name |
3-(oxan-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-12(17)9-5-13-11-10(6-14-15(11)7-9)8-1-3-18-4-2-8/h5-8H,1-4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXHYMICWVBTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C3N=CC(=CN3N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-bromophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2967790.png)


![7-cyclopentyl-5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2967796.png)
![2-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2967800.png)
![4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2967801.png)
![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride](/img/structure/B2967803.png)

![1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride](/img/structure/B2967805.png)





